N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis of key intermediates in the preparation of zolazepam, a tranquilizer for wild animals, was reconsidered . The preparation of the key intermediate involved the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The products and side products were characterized via 1 H NMR, 13 C NMR, and GC-MS techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated . For instance, the structure of a compound synthesized in the preparation of zolazepam was confirmed via single crystal X-ray diffraction data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of the key intermediate, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative, and cyclization to the diazepinones .Scientific Research Applications
Synthesis and Characterization
Research on the synthesis and characterization of related compounds provides a foundation for understanding their potential applications. For instance, a study detailed the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, showing significant in vitro antitumor activity against certain cell lines, alongside a comprehensive theoretical and experimental study on their properties (Fahim & Shalaby, 2019). Another example involves the synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine, highlighting the significance of heterocyclic systems in increasing the ability to bind to active sites of enzymes, such as carbonic anhydrases (Komshina et al., 2020).
Biological Evaluation and Potential Applications
Several studies have evaluated the biological applications of related compounds. For example, the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides revealed their potential in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases, suggesting potential applications in medicinal chemistry (Saeed et al., 2015). Another study on pyrazole-sulfonamide derivatives demonstrated promising broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer therapy (Mert et al., 2014).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives of heterocyclic compounds have been extensively researched for their role as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes. The development of sulfonamides that can inhibit these enzymes suggests significant scientific interest due to their potential therapeutic applications, such as in the treatment of glaucoma, epilepsy, and altitude sickness (Komshina et al., 2020).
properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-13-12-17(21(3)20-13)19-18(23)15-7-9-16(10-8-15)26(24,25)22-11-5-4-6-14(22)2/h7-10,12,14H,4-6,11H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWSNSETGMOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.